{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE
Overview
Description
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a piperazine moiety and a sulfonyl group further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or neuroprotective properties, making it a valuable compound for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE include other pyrazolopyridine derivatives, such as:
- (6-chlorocyclohexa-2,4-dienyl)(1-(2,4,6-trichlorophenyl)pyrazolo[3,4-b]indol-8(1H)-yl)methanone
- (6-chlorocyclohexa-2,4-dienyl)(1-phenylpyrazolo[3,4-b]indol-8(1H)-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3S/c1-25-20-18(13-23-25)17(12-19(24-20)14-2-3-14)21(28)26-8-10-27(11-9-26)31(29,30)16-6-4-15(22)5-7-16/h4-7,12-14H,2-3,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMZJOYDQUJAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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